μ–δ Heteromer Functional Selectivity and Cellular Activity Profile
In a high-throughput screen employing bioluminescence resonance energy transfer (BRET) assays in HEK293 cells co-expressing μOR and δOR, CYM51010 demonstrated activity in μOR-δOR co-expressing cells but not in cells expressing μOR or δOR alone, confirming its heteromer-biased functional selectivity [1]. The compound's activity was blocked by a μOR-δOR heteromer-selective monoclonal antibody, further validating its specific targeting of the heteromer complex [1]. In contrast, the selective μ-agonist DAMGO and selective δ-agonist DSLET exhibited activity only in their respective monomer-expressing cell lines, not in the heteromer context [1].
| Evidence Dimension | Heteromer-selective functional activity |
|---|---|
| Target Compound Data | Active in μOR-δOR co-expressing cells; activity blocked by heteromer antibody; minimal activity at μOR or δOR monomers |
| Comparator Or Baseline | DAMGO (μ-selective agonist): active only in μOR cells, not heteromer context. DSLET (δ-selective agonist): active only in δOR cells, not heteromer context |
| Quantified Difference | CYM51010: heteromer-biased activity; DAMGO/DSLET: monomer-selective, no heteromer-biased activity |
| Conditions | BRET assays in HEK293 cells co-expressing μOR and δOR or expressing single receptors |
Why This Matters
Confirms that CYM51010 targets the μ–δ heteromer complex with functional selectivity distinct from conventional monomer-selective opioids, enabling investigation of heteromer-specific pharmacology without confounding monomer activation.
- [1] Gomes I, Fujita W, Gupta A, et al. Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity. Proc Natl Acad Sci USA. 2013;110(29):12072–12077. View Source
